molecular formula C24H35N3O B11410515 N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11410515
M. Wt: 381.6 g/mol
InChI Key: MOKSXNBFPHLFFD-UHFFFAOYSA-N
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Description

N-{2-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexylethyl group attached to a benzimidazole ring, further connected to a cyclohexanecarboxamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The cyclohexylethyl group is then introduced via alkylation reactions, using appropriate alkyl halides and bases.

The final step involves the attachment of the cyclohexanecarboxamide moiety to the benzimidazole derivative. This is achieved through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-{2-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{2-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:

    N,N′-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b′]dithiophene Diimides: These compounds also contain cyclohexylethyl groups and are used in organic semiconductors.

    N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide: Similar in structure but with an acetamide group instead of a cyclohexanecarboxamide moiety.

The uniqueness of N-{2-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H35N3O

Molecular Weight

381.6 g/mol

IUPAC Name

N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H35N3O/c28-24(20-11-5-2-6-12-20)25-17-15-23-26-21-13-7-8-14-22(21)27(23)18-16-19-9-3-1-4-10-19/h7-8,13-14,19-20H,1-6,9-12,15-18H2,(H,25,28)

InChI Key

MOKSXNBFPHLFFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

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